molecular formula C16H10Cl2N2O3 B2710088 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide CAS No. 301858-58-2

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2710088
CAS No.: 301858-58-2
M. Wt: 349.17
InChI Key: UHQWOTGEIOXRJO-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

The synthesis of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol and water at reflux, using a catalyst like silica-supported niobium complex to obtain the final product with moderate to excellent yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of herbicides, colorants, dyes, and polymer additives.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O3/c1-20-15(22)10-5-3-9(7-12(10)16(20)23)19-14(21)11-4-2-8(17)6-13(11)18/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQWOTGEIOXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001323962
Record name 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301858-58-2
Record name 2,4-dichloro-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001323962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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